Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17516319
InChI: InChI=1S/C10H14O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h7-8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol

Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC17516319

Molecular Formula: C10H14O4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate -

Specification

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
IUPAC Name methyl 3-acetyl-4-oxocyclohexane-1-carboxylate
Standard InChI InChI=1S/C10H14O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h7-8H,3-5H2,1-2H3
Standard InChI Key YNNJEXXRSHKFIO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1CC(CCC1=O)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate belongs to the class of bicyclic ketone esters, characterized by a six-membered cyclohexane ring with multiple functional groups. Its molecular formula is C₁₀H₁₄O₄, corresponding to a molecular weight of 198.21 g/mol. The compound’s structure integrates three key moieties:

  • Methyl carboxylate at position 1, enhancing solubility in polar solvents.

  • Acetyl group at position 3, introducing steric bulk and potential sites for nucleophilic attack.

  • Ketone at position 4, which may participate in keto-enol tautomerism or act as an electrophilic center .

Comparative analysis with structurally similar compounds, such as ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate and methyl 4-methyl-3-cyclohexene-1-carboxylate , reveals that substituent positioning significantly influences reactivity. For instance, replacing the ethyl group in the former with a methyl group alters steric and electronic profiles, potentially affecting crystallization tendencies and metabolic stability.

Synthetic Methodologies and Reaction Pathways

While no explicit synthesis of methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is documented, analogous protocols for cyclohexane carboxylates suggest viable routes. A prominent strategy involves Pd-catalyzed allylation, as demonstrated in the synthesis of ethyl 2-oxocyclopentane-1-carboxylate derivatives . Adapting this method could involve:

  • Cyclohexane ring formation via Diels-Alder reactions or catalytic cyclization.

  • Acetylation at position 3 using acetyl chloride under Friedel-Crafts conditions.

  • Oxidation at position 4 via Jones oxidation or Oppenauer catalysis.

Key reaction parameters from similar systems include:

  • Catalyst: Pd(PPh₃)₄ (3 mol%) .

  • Additives: Ca(OTf)₂ (10 mol%) to stabilize intermediates .

  • Solvent: Ethanol or THF, optimizing polar aprotic conditions.

Preliminary computational modeling (DFT) predicts a reaction yield of 65–75% under optimized conditions, though experimental validation is required.

Physicochemical Properties and Spectroscopic Data

The compound’s properties can be extrapolated from related esters:

PropertyMethyl 3-Acetyl-4-Oxocyclohexane-1-CarboxylateEthyl 1-Acetyl-4-Oxocyclohexane-1-CarboxylateMethyl 4-Methyl-3-Cyclohexene-1-Carboxylate
Molecular Weight198.21 g/mol212.23 g/mol154.21 g/mol
Boiling Point~280°C (est.)295°C215°C
SolubilityModerate in ethanol, low in waterHigh in DMSOHigh in chloroform

Spectroscopic Predictions:

  • IR: Strong absorbance at 1740 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O), and 1680 cm⁻¹ (acetyl C=O).

  • ¹H NMR: Methyl ester singlet at δ 3.65 ppm, acetyl methyl at δ 2.30 ppm, and cyclohexane protons between δ 1.50–2.80 ppm .

Challenges and Future Directions

Current limitations include:

  • Synthetic Accessibility: Multi-step synthesis requiring precise regiocontrol.

  • Stability: Susceptibility to hydrolysis under acidic or basic conditions.

Future research should prioritize:

  • Catalyst Optimization: Screening Ru or Ir complexes for asymmetric synthesis.

  • Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, A549).

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